([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Overview
Description
([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: is an organic compound characterized by a pyrrole ring substituted with a 3-fluoro-4-methylphenyl group and a 2,5-dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions: The 3-fluoro-4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction to the corresponding alkyl group.
Methylation: The 2,5-dimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The fluoro and methyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness: ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine stands out due to its specific substitution pattern on the pyrrole ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c1-9-4-5-13(7-14(9)15)17-10(2)6-12(8-16)11(17)3/h4-7H,8,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEQAOGVUWNMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)CN)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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